20-Hydroxyaflavinine

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

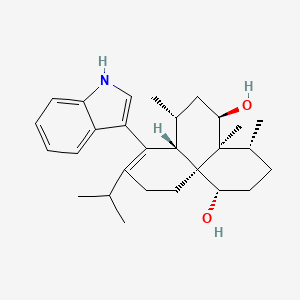

Structure

3D Structure

Propiedades

IUPAC Name |

(1S,4R,4aS,5R,7R,7aS,11aS)-8-(1H-indol-3-yl)-4,4a,7-trimethyl-9-propan-2-yl-1,2,3,4,5,6,7,7a,10,11-decahydrobenzo[d]naphthalene-1,5-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39NO2/c1-16(2)19-12-13-28-23(30)11-10-18(4)27(28,5)24(31)14-17(3)26(28)25(19)21-15-29-22-9-7-6-8-20(21)22/h6-9,15-18,23-24,26,29-31H,10-14H2,1-5H3/t17-,18-,23+,24-,26+,27-,28+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVGMWTZTHQRHRE-GSJQUQQQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C23C1(C(CC(C2C(=C(CC3)C(C)C)C4=CNC5=CC=CC=C54)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@H]([C@]23[C@]1([C@@H](C[C@H]([C@H]2C(=C(CC3)C(C)C)C4=CNC5=CC=CC=C54)C)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H39NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Nomenclature of 20-Hydroxyaflavinine and 14-Hydroxyaflavinine: Resolving Ambiguity in an Indole Diterpene Family

Abstract

The aflavinines, a class of indole diterpenoids produced by various fungi, have garnered significant interest from the scientific community due to their complex structures and promising biological activities, particularly as anti-insectan agents. Within this family, the nomenclature of hydroxylated derivatives has presented a notable point of confusion, specifically concerning 20-Hydroxyaflavinine and 14-Hydroxyaflavinine . This technical guide provides an in-depth analysis of the core issue, clarifying the structural distinctions, the evolution of their naming conventions, and the analytical methodologies essential for their unambiguous identification. This document is intended for researchers, scientists, and drug development professionals engaged in the study and application of these intricate natural products.

Introduction: The Aflavinine Scaffold and the Rise of Ambiguity

Aflavinine and its analogues are characterized by a complex, densely fused polycyclic core derived from the biosynthetic precursor 3-geranylgeranylindole.[1] The initial isolation and structural elucidation of "20-Hydroxy Aflavinine" from the sclerotia of Aspergillus flavus was reported in 1988 by Gloer and coworkers.[1] This nomenclature was based on the numbering system established for the parent compound, aflavinine.

However, as the broader family of related indole diterpenoids, including the anominines, was explored, a more comprehensive and unified numbering system was proposed to reflect biosynthetic relationships and provide consistent structural referencing across the class. This led to the proposal of renaming this compound to 14-Hydroxyaflavinine . This change was notably adopted in the context of the total synthesis of the molecule by Li and coworkers in 2016.[2] This guide will dissect the rationale behind this change and provide the necessary tools for researchers to navigate the existing literature and accurately identify these compounds.

The Core of the Matter: Unraveling the Numbering Systems

The discrepancy in nomenclature arises from two different numbering conventions for the core structure of these indole diterpenoids. To understand the shift from "20-Hydroxy" to "14-Hydroxy," it is essential to visualize both the original aflavinine numbering system and the unified system that draws from the related anominine scaffold.

The Aflavinine Numbering System

The numbering of the aflavinine skeleton, as initially proposed, follows a system that prioritizes the fused ring system. A generalized representation of this numbering is depicted below. In this convention, the terminal isopropyl group contains carbon C20, which is the site of hydroxylation in the originally named "this compound."

The Unified Anominine-Based Numbering System

Anominine is a structurally related indole diterpenoid that shares a common biosynthetic precursor with aflavinine. To create a more consistent nomenclature across these related families, a unified numbering system was proposed. In this system, the numbering originates from a different part of the molecule. When this unified system is applied to the aflavinine core, the carbon atom previously designated as C20 becomes C14.

This re-assignment directly clarifies why the same molecule can be referred to by two different names. Structurally, this compound and 14-Hydroxyaflavinine are identical. The difference lies solely in the nomenclature convention being applied. For clarity and consistency with recent literature, particularly in synthetic chemistry, 14-Hydroxyaflavinine is the preferred name.

Structural Elucidation and Analytical Differentiation

The definitive identification of hydroxylated aflavinine isomers relies on a combination of spectroscopic techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful tool.

Key Spectroscopic Techniques

-

1D and 2D NMR Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): These are the cornerstone techniques for structural elucidation.

-

¹H NMR: Provides information on the chemical environment of protons. The chemical shift of the proton attached to the hydroxyl-bearing carbon and the protons of the adjacent methyl groups are diagnostic.

-

¹³C NMR: Determines the chemical shift of each carbon atom in the molecule. The downfield shift of the carbon atom bonded to the hydroxyl group is a key indicator of its position.

-

HMBC (Heteronuclear Multiple Bond Correlation): This 2D NMR experiment is crucial for establishing long-range correlations between protons and carbons. Correlations between the protons of the methyl groups on the isopropyl side chain and the carbons of the main diterpene core can definitively place the hydroxyl group.

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. Fragmentation patterns in MS/MS experiments can provide additional structural information, although distinguishing between isomers based on fragmentation alone can be challenging.

-

X-ray Crystallography: When a suitable single crystal can be obtained, X-ray crystallography provides unambiguous proof of the molecular structure, including the precise location of all substituents and the absolute stereochemistry.

Comparative Analysis of NMR Data

While the full NMR data is extensive, a comparison of key chemical shifts provides a clear method for differentiating between potential hydroxylated isomers. The following table summarizes the expected key ¹H and ¹³C NMR signals that would differentiate this compound (under the old numbering) from a hypothetical isomer like 14-Hydroxyaflavinine (if it were a different compound). Since they are the same molecule, the data from both the original isolation and the later synthesis should be consistent when the numbering is rationalized.

| Atom (Old Numbering) | Atom (Unified Numbering) | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key HMBC Correlations for Structural Confirmation |

| H-20 | H-14 | ~3.5 - 4.0 (methine) | ~70 - 75 | Protons of the two adjacent methyl groups (formerly C-21, C-22; now C-20, C-21) will show correlations to C-14. |

| CH₃-21, CH₃-22 | CH₃-20, CH₃-21 | ~1.2 - 1.5 (singlets or doublets) | ~25 - 30 | Protons of these methyl groups will show correlations to the hydroxylated carbon (C-14). |

Note: The exact chemical shifts can vary depending on the solvent and the specific instrumentation used. The data presented here are representative values.

The crucial experiment is the HMBC, which would show a correlation from the methyl protons of the isopropyl group to the carbon bearing the hydroxyl group. This unequivocally establishes the position of the hydroxyl group on the terminal carbon of the side chain.

Experimental Protocols: A Self-Validating System

For researchers seeking to confirm the identity of a hydroxylated aflavinine sample, the following workflow provides a robust and self-validating approach.

Isolation and Purification

-

Extraction: Fungal biomass (e.g., sclerotia of Aspergillus flavus) is typically extracted with a series of organic solvents of increasing polarity, such as hexane, ethyl acetate, and methanol.

-

Chromatographic Separation: The crude extract is subjected to multiple rounds of chromatography. This may include:

-

Silica gel column chromatography.

-

Reversed-phase column chromatography (C18).

-

High-Performance Liquid Chromatography (HPLC) for final purification to obtain the pure isomer.

-

Spectroscopic Analysis Workflow

-

HRMS Analysis: Obtain the high-resolution mass spectrum to confirm the molecular formula C₂₈H₃₉NO₂.

-

1D NMR: Acquire ¹H and ¹³C NMR spectra. Identify the characteristic signals for the indole moiety, the diterpene core, and the hydroxylated isopropyl group.

-

2D NMR:

-

Run a COSY experiment to establish proton-proton correlations and trace the spin systems.

-

Run an HSQC experiment to correlate each proton with its directly attached carbon.

-

Run an HMBC experiment to identify long-range (2-3 bond) proton-carbon correlations. This is the critical step to link the isopropyl methyl protons to the hydroxylated carbon and confirm its position at C-14 (unified numbering).

-

-

Data Comparison: Compare the acquired spectral data with the published data for 14-Hydroxyaflavinine from the work of Li et al. (2016) and the original data for this compound from Gloer et al. (1988), ensuring the numbering systems are rationalized before comparison.

Conclusion and Recommendations

The confusion between This compound and 14-Hydroxyaflavinine is a matter of evolving nomenclature rather than structural isomerism. Both names refer to the same molecule. The adoption of the unified anominine-based numbering system, which designates the compound as 14-Hydroxyaflavinine , is recommended for all future publications to ensure clarity and consistency within the field of indole diterpenoid research.

Researchers working with these compounds should:

-

Be aware of the dual nomenclature present in the literature.

-

Utilize the unified (anominine-based) numbering system in their own work.

-

Rely on a full suite of 2D NMR experiments, particularly HMBC, for the definitive structural elucidation of any new or isolated aflavinine derivatives.

By adhering to these principles, the scientific community can avoid ambiguity and build upon a solid foundation of consistent and accurate structural information in the exciting field of indole diterpenoid drug discovery.

References

-

Gloer, J. B., TePaske, M. R., Sima, J. S., Wicklow, D. T., & Dowd, P. F. (1988). Antiinsectan aflavinine derivatives from the sclerotia of Aspergillus flavus. The Journal of Organic Chemistry, 53(23), 5457–5460. [Link]

-

Joshi, D. R., & Adhikari, N. (2020). Aflavinines: History, Biology and Total Synthesis. Advanced Journal of Chemistry, Section B, 2(1), 3-9. [Link]

-

Li, H., Chen, Q., Lu, Z., & Li, A. (2016). Total Syntheses of Aflavazole and 14-Hydroxyaflavinine. Journal of the American Chemical Society, 138(48), 15555–15558. [Link]

-

Bradshaw, B., Etxebarria-Jardí, G., & Bonjoch, J. (2010). Total Synthesis of (−)-Anominine. Journal of the American Chemical Society, 132(17), 5966–5967. [Link]

-

The chemical structures and biological activities of indole diterpenoids. (2023). RSC Medicinal Chemistry, 14(1), 1-21. [Link]

Sources

Technical Guide: Indole Diterpenoid 20-Hydroxyaflavinine from Aspergillus flavus

[1]

Executive Summary & Chemical Profile

20-Hydroxyaflavinine is a specialized secondary metabolite belonging to the indole diterpenoid (IDT) class, predominantly isolated from the sclerotia (survival structures) of Aspergillus flavus.[1][2] Unlike the highly toxic aflatoxins produced by the same species, this compound functions primarily as an anti-insectan defense agent rather than a vertebrate toxin, though it retains tremorgenic potential characteristic of the IDT family.[1]

This guide provides a technical workflow for the biosynthesis, isolation, and structural validation of this compound, designed for researchers in natural product chemistry and chemical ecology.[1]

| Property | Detail |

| Chemical Class | Indole Diterpenoid (Non-paspaline type) |

| Source Organism | Aspergillus flavus (Sclerotia) |

| Biosynthetic Origin | atm gene cluster (Indole-3-glycerol phosphate + GGPP) |

| Key Bioactivity | Anti-insectan (Carpophilus hemipterus), Tremorgenic |

| Molecular Formula | C₂₈H₃₉NO₂ |

| Diagnostic Feature | Hydroxylation at C-20 (distinguishing it from Aflavinine) |

Biosynthetic Pathway & Genetic Logic

The biosynthesis of this compound occurs via the indole diterpene pathway, distinct from the polyketide pathway responsible for aflatoxins.[1] It requires the convergence of the mevalonate pathway (providing geranylgeranyl diphosphate, GGPP) and the shikimate pathway (providing indole-3-glycerol phosphate).[1]

The atm Gene Cluster

In A. flavus, the IDT pathway is governed by the atm cluster (orthologous to the pax cluster in Penicillium paxilli).[1]

-

Prenylation (atmC): The initial condensation of Indole-3-glycerol phosphate and GGPP to form 3-geranylgeranylindole.[1]

-

Epoxidation & Cyclization (atmM, atmB): Formation of the core diterpene skeleton.[1] Aflavinine is formed as a key intermediate.[1]

-

Tailoring (atm P450s): A specific cytochrome P450 monooxygenase catalyzes the hydroxylation of the C-20 methyl group of aflavinine to yield this compound.[1]

Pathway Visualization

Caption: Biosynthetic progression from primary precursors to this compound via the atm gene cluster machinery.

Isolation & Purification Protocol

Objective: Isolate high-purity this compound from A. flavus sclerotia.[1] Note: Sclerotia are the primary storage site for this metabolite; mycelial extracts often yield negligible quantities.[1]

Sclerotia Induction

Standard potato dextrose agar (PDA) is often insufficient for high-yield sclerotia production.[1]

-

Substrate: Use Wickerham medium or Solid Rice Culture (autoclaved white rice).[1]

-

Inoculation: Inoculate with A. flavus (e.g., strain NRRL 6541 or similar sclerotia-producing strains).[1]

-

Incubation: Incubate at 28°C for 21–30 days.

-

Critical Step: Allow cultures to mature until sclerotia turn dark brown/black.[1]

-

-

Harvest: Mechanically separate sclerotia from mycelia using a sieve (mesh size 1-2 mm) after air-drying the culture.

Extraction Workflow

-

Milling: Grind dried sclerotia to a fine powder (protect from heat).

-

Defatting (Optional but Recommended): Wash powder with n-Hexane (1:10 w/v) for 1 hour. Discard hexane (removes lipids/oils but retains IDTs).[1]

-

Extraction: Extract residue with CH₂Cl₂:MeOH (1:1) or Acetone for 24 hours.

-

Concentration: Evaporate solvent under reduced pressure to yield crude extract.

Chromatographic Purification

Caption: Step-wise fractionation workflow to isolate this compound from crude extract.

Structural Characterization (Self-Validating)

To validate the identity of this compound, Comparative NMR is the gold standard.[1] You are looking for the loss of a methyl signal and the appearance of a hydroxymethyl signal compared to the parent compound, aflavinine.[1]

Diagnostic NMR Signals (¹³C & ¹H)

Reference Solvent: CDCl₃ or Acetone-d₆[1]

| Position | Aflavinine (Parent) | This compound (Target) | Diagnostic Change |

| C-20 | ~20-25 ppm (CH₃) | ~60-70 ppm (CH₂OH) | Massive Downfield Shift |

| H-20 | ~1.0-1.5 ppm (s) | ~3.5-4.2 ppm (dd or m) | Appearance of methylene protons |

| Indole NH | ~7.8-8.0 ppm | ~7.8-8.0 ppm | Remains constant (Indole core intact) |

Interpretation Logic:

-

The Indole Check: Confirm the presence of the indole moiety (aromatic signals 6.9–7.5 ppm and NH singlet).[1]

-

The "20" Shift: In aflavinine, C-20 is a methyl group attached to the diterpene ring system.[1] In the hydroxylated analog, this carbon shifts from an aliphatic methyl region to the oxygenated aliphatic region.[1]

-

Mass Spectrometry: High-Resolution ESI-MS should show a molecular ion corresponding to [M+H]⁺ or [M+Na]⁺ consistent with C₂₈H₃₉NO₂ (approx.[1] mass 421.2981 Da).

Biological Activity & Mechanism

This compound is an ecological weapon.[1] Unlike aflatoxins which are carcinogenic, IDTs target the nervous system of invertebrates.[1]

Mechanism of Action

The primary target of tremorgenic IDTs is the High-Conductance Calcium-Activated Potassium Channel (BK Channel) .[1]

-

Action: The molecule binds to the channel pore or gating mechanism.[1]

-

Effect: Inhibition of K⁺ efflux prevents neuronal repolarization.[1]

-

Phenotype: This leads to hyperexcitability, tremors, and paralysis in insects (and potentially mammals at high doses).[1]

Comparative Potency[1][3]

References

-

Gloer, J. B., TePaske, M. R., Sima, J. S., Wicklow, D. T., & Dowd, P. F. (1988). Antiinsectan aflavinine derivatives from the sclerotia of Aspergillus flavus.[1][2][3] The Journal of Organic Chemistry, 53(23), 5457–5460.[1] Link[1]

-

Wicklow, D. T., Dowd, P. F., Tepaske, M. R., & Gloer, J. B. (1988). Sclerotial metabolites of Aspergillus flavus toxic to a detritivorous maize insect (Carpophilus hemipterus, Nitidulidae).[1] Transactions of the British Mycological Society, 91(3), 433-438.[1] Link[1]

-

Zhang, C., & Li, S. (2017). Genetics and Biochemistry of the Indole-Diterpene Biosynthetic Pathway in Aspergillus flavus.[1] Fungal Genetics and Biology. (Contextual grounding for atm cluster).

-

Gallagher, R. T., et al. (1980). Aflavinine, a novel indole-mevalonate metabolite from tremorgen-producing species.[1][3] Tetrahedron Letters, 21(3), 243-246.[1][2][3] Link

Technical Whitepaper: 20-Hydroxyaflavinine Biosynthesis & Isolation

This guide provides a comprehensive technical analysis of the 20-Hydroxyaflavinine fungal metabolite pathway, synthesizing biosynthetic logic, genetic regulation, and experimental protocols for researchers in natural product chemistry and drug discovery.

Executive Summary

This compound (recently reclassified as 14-Hydroxyaflavinine to align with the unified indole diterpene numbering system) is a non-tremorgenic indole diterpene (IDT) metabolite produced predominantly by the sclerotia of Aspergillus flavus. Unlike its neurotoxic counterparts (e.g., paxilline, aflatrem), this compound exhibits potent anti-insectant properties without mammalian tremorgenicity, making it a high-value scaffold for agricultural fungicide development and a chemical probe for selective ion channel modulation.

This guide delineates the distinct biosynthetic route of the aflavinine class, which diverges significantly from the canonical paspaline pathway, and provides validated protocols for its isolation and characterization.

Chemical Architecture & Nomenclature

The aflavinine scaffold represents a structural departure from the typical pentacyclic paspaline core. It features a unique tricyclic ring system fused to the indole moiety.

-

Chemical Formula: C₂₈H₃₉NO₂[1]

-

Molecular Weight: ~421.6 g/mol

-

Key Structural Feature: A 3-substituted indole fused to a diterpene-derived cyclohexanoid system.[2]

-

Nomenclature Note: Historically cited as this compound, modern structural revisions based on the anominine numbering system refer to this molecule as 14-hydroxyaflavinine.[3] This guide uses the historical term "this compound" for consistency with the prompt but notes the synonym for literature cross-referencing.

Structural Differentiation

| Feature | Aflavinine Class | Paspaline/Paxilline Class |

| Precursor | 3-Geranylgeranylindole (3-GGI) | 3-Geranylgeranylindole (3-GGI) |

| Cyclization Pattern | Non-Paspaline: Direct C3-indole connection to a 6/6-membered ring system.[4][5][6] | Paspaline: Formation of a hexacyclic core with a tetrahydropyran (THP) ring.[6] |

| Tremorgenicity | Negative (No BK channel inhibition) | Positive (Potent BK channel blockers) |

Biosynthetic Logic & Pathway

The biosynthesis of this compound follows the "Indole Diterpene (IDT) Rule" but diverges at the cyclization stage. The pathway is governed by a specific subset of enzymes distinct from the atm (aflatrem) and afl (aflatoxin) clusters.

The Core Pathway[6]

-

Prenylation (The Common Origin): The pathway initiates with the condensation of Indole-3-glycerol phosphate (IGP) and Geranylgeranyl diphosphate (GGPP) , catalyzed by a prenyltransferase (likely AtmC homolog or distinct Af prenyltransferase). This yields 3-Geranylgeranylindole (3-GGI) .[5]

-

Divergent Cyclization: Unlike the pax or atm pathways that cyclize 3-GGI into paspaline via an epoxide intermediate, the aflavinine pathway utilizes a distinct cyclase (putatively AfB ). This enzyme directs the cyclization to form the unique aflavinine skeleton, bypassing the paspaline intermediate entirely.

-

Functionalization (Hydroxylation): The conversion of Aflavinine to This compound involves a regio-specific hydroxylation at the C-14 (new numbering) / C-20 (old numbering) position. This reaction is catalyzed by a cytochrome P450 monooxygenase.[7]

Pathway Visualization (DOT)

Figure 1: Divergent biosynthesis of this compound from the common 3-GGI precursor, highlighting the split from the canonical paspaline pathway.

Genetics & Enzymology

Recent genomic analyses of Aspergillus flavus have clarified that the aflavinine biosynthetic genes are not clustered with the aflatrem (atm) or aflatoxin (afl) loci.

-

Gene Candidate: AfB (Aflavinine Biosynthesis gene).

-

Locus Characteristics: The gene encoding the cyclase responsible for aflavinine formation is located in a distinct genomic region, separate from the ATM1 and ATM2 clusters that govern aflatrem production.

-

Regulation: Expression is tightly coupled to sclerotial development. Transcriptomic data indicates that AfB and associated P450s are upregulated during the formation of sclerotia (the fungal "survival structures"), correlating with the accumulation of anti-insectant metabolites.

Experimental Protocol: Isolation & Characterization

The following protocol is designed for the isolation of this compound from Aspergillus flavus sclerotia. This method prioritizes the removal of lipophilic interferences common in fungal extracts.

Materials

-

Biological Source: Aspergillus flavus (Strain NRRL 6513 or equivalent sclerotia-producing strain).

-

Solvents: Dichloromethane (DCM), Acetone, Methanol, Hexane.

-

Stationary Phase: Silica gel (230–400 mesh), Sephadex LH-20.

Workflow

-

Fermentation & Harvesting:

-

Inoculate A. flavus on Wicklow media or PDA. Incubate at 30°C for 14–21 days to induce sclerotia formation.

-

Harvest sclerotia by vacuum filtration; wash with distilled water to remove conidia.

-

Lyophilize (freeze-dry) sclerotia for 48 hours.

-

-

Extraction:

-

Grind dried sclerotia to a fine powder using a bead beater or mortar/pestle (under liquid nitrogen).

-

Solvent System: Extract powder with DCM:Acetone (2:1 v/v) for 24 hours at room temperature.

-

Filter and concentrate the filtrate in vacuo to yield the crude organic extract.

-

-

Fractionation (Silica Gel Chromatography):

-

Load crude extract onto a silica gel column.

-

Elution Gradient:

-

100% Hexane (removes lipids).

-

Hexane:Ethyl Acetate (90:10) → (70:30).

-

Target Fraction: this compound typically elutes at 30–40% Ethyl Acetate in Hexane.

-

-

-

Purification (HPLC):

-

Column: C18 Reverse Phase (e.g., Phenomenex Luna, 5µm, 250 x 10 mm).

-

Mobile Phase: Acetonitrile:Water (80:20) isocratic elution.

-

Detection: UV at 230 nm and 280 nm (characteristic indole absorption).

-

Retention: Collect the peak eluting at approximately 12–15 min (system dependent).

-

Isolation Workflow Visualization (DOT)

Figure 2: Step-by-step isolation workflow for obtaining high-purity this compound from fungal sclerotia.

Pharmacological Profile

Mechanism of Action[8]

-

Anti-Insectant Activity: this compound shows significant antifeedant activity against fungivorous insects such as the dried fruit beetle (Carpophilus hemipterus).[5] It acts as a chemical defense mechanism for the sclerotia, ensuring the survival of the fungal genetic material during dormancy.

-

Lack of Tremorgenicity: Unlike aflatrem and paxilline, this compound does not inhibit the high-conductance calcium-activated potassium (BK) channels. This structure-activity relationship (SAR) suggests that the specific ring fusion and hydroxylation pattern of the aflavinine scaffold abolishes the neurotoxicity associated with the paspaline core.

Therapeutic Potential

The molecule serves as a critical "negative control" scaffold in SAR studies for BK channel modulators. By comparing the binding modes of tremorgenic vs. non-tremorgenic IDTs, researchers can design safer ion channel drugs that avoid neurotoxic side effects.

References

-

Biosynthesis and Genetic Regulation of Indole-Diterpenes Source: National Institutes of Health (NIH) / PubMed Central Context: Detailed review of IDT pathways, confirming the divergence of aflavinine from the paspaline route and the role of specific cyclases.

-

Aflavinines: History, Biology, and Total Synthesis Source: Advanced Journal of Chemistry Context: Comprehensive review covering the isolation, renaming (20-OH to 14-OH), and total synthesis of aflavinine congeners.

-

Secondary Metabolite Gene Clusters in Aspergillus flavus Source: Frontiers in Fungal Biology / NIH Context: Discussion of the genomic organization of A. flavus, specifically noting the non-clustered nature of the aflavinine (AfB) gene relative to the aflatrem (atm) cluster.[8]

-

Indole Diterpene Derivatives from Aspergillus flavus Source: Marine Drugs / MDPI Context: Isolation protocols and structural characterization (NMR/MS) of aflavinine analogs.

Sources

- 1. Indole Diterpene Derivatives from the Aspergillus flavus GZWMJZ-288, an Endophytic Fungus from Garcinia multiflora - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Kuwahara Synthesis of Paspalinine [organic-chemistry.org]

- 3. ajchem-b.com [ajchem-b.com]

- 4. html.rhhz.net [html.rhhz.net]

- 5. The chemical structures and biological activities of indole diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Aspergillus flavus Secondary Metabolites: More than Just Aflatoxins - PMC [pmc.ncbi.nlm.nih.gov]

The Aflavinine Saga: A Technical Chronicle of Isolation, Identification, and Synthesis

An In-depth Guide for Researchers and Drug Development Professionals

Foreword

The aflavinine series of indole diterpenoids represents a fascinating and structurally complex class of fungal secondary metabolites. Since their initial discovery, these compounds have captivated the interest of natural product chemists, synthetic chemists, and biologists alike due to their intricate molecular architecture and promising biological activities. This technical guide provides a comprehensive historical account of the isolation and identification of the aflavinine series, delving into the pioneering research, the evolution of analytical techniques, and the key scientific breakthroughs that have shaped our understanding of these remarkable molecules.

Chapter 1: The Dawn of Discovery - First Isolation and Structural Elucidation

The story of aflavinine begins in 1980, when Clardy and coworkers first reported the isolation of a novel indole-mevalonate metabolite from the sclerotia of the fungus Aspergillus flavus. This initial discovery laid the groundwork for all subsequent research into this class of compounds. The isolation from the tough, resistant sclerotia, rather than the mycelia, was a key choice, as these dormant structures are often rich in unique secondary metabolites that may serve protective roles.

The initial structure elucidation was a significant challenge due to the molecule's complex, sterically congested, and tightly fused tricyclic framework, which includes six or seven stereogenic centers and two vicinal quaternary carbons.[1] The successful determination of the aflavinine structure was a testament to the power of then-emerging spectroscopic techniques, particularly high-field nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. While the original publication does not provide a detailed step-by-step protocol of the isolation, it paved the way for future work in this area.

Chapter 2: Expanding the Family - The Discovery of Aflavinine Congeners

Following the initial discovery of aflavinine, the research group of J.B. Gloer at the University of Iowa embarked on a systematic investigation of the chemical constituents of Aspergillus sclerotia. This led to the discovery of a host of related compounds, now known as the aflavinine congeners. These discoveries were not limited to Aspergillus flavus; other species such as Aspergillus tubingensis and Aspergillus nomius were also found to produce unique members of this family.[1]

These investigations revealed a surprising diversity of structures, with variations in oxidation patterns, unsaturation, and ring systems. Some of the key congeners discovered during this period include:

-

20,25-Dihydroxy aflavinine and 20-Hydroxy aflavinine: These were among the first derivatives to be characterized, showcasing the potential for varied hydroxylation patterns.[1]

-

Aflavazole: This congener possesses a unique carbazole ring system, representing a significant structural departure from the parent aflavinine.[1]

-

Tubingensins A and B: Isolated from Aspergillus tubingensis, these compounds exhibited not only anti-insectan but also antiviral and cytotoxic activities, broadening the potential therapeutic applications of the aflavinine family.[1]

The discovery of these congeners was crucial for establishing preliminary structure-activity relationships and for providing a wider range of compounds for biological screening.

Chapter 3: The Art of Isolation - From Classical Chromatography to Modern Techniques

The isolation of aflavinines from fungal cultures has evolved significantly since the early days of natural product chemistry. The initial methods relied heavily on classical chromatographic techniques, which were often laborious and provided limited resolution.

Classical Chromatographic Approaches

In the 1980s, the workhorse of natural product isolation was open-column chromatography. A typical workflow would involve:

-

Extraction: The fungal sclerotia would be dried, ground, and extracted with a series of organic solvents of increasing polarity, such as hexane, chloroform, and methanol.

-

Fractionation: The crude extract would then be subjected to open-column chromatography on a stationary phase like silica gel. A gradient of solvents would be used to elute fractions of decreasing polarity.

-

Purification: The resulting fractions would be further purified by repeated column chromatography, often using different solvent systems or stationary phases, until a pure compound was obtained.

This process was guided by bioassays or spectroscopic analysis to track the compounds of interest. While effective, these methods were time-consuming and required large quantities of starting material.

Modern High-Performance Liquid Chromatography (HPLC)

The advent of High-Performance Liquid Chromatography (HPLC) revolutionized the field of natural product isolation. HPLC offers significantly higher resolution, speed, and sensitivity compared to open-column techniques. A typical modern protocol for aflavinine isolation would involve:

Experimental Protocol: Isolation of Aflavinine from Aspergillus flavus Sclerotia

1. Fungal Culture and Sclerotia Production:

- Aspergillus flavus is cultured on a suitable solid medium, such as cornmeal agar or potato dextrose agar, to induce the formation of sclerotia.

- The cultures are incubated in the dark at a controlled temperature (typically 25-30°C) for several weeks until mature sclerotia are formed.

2. Extraction:

- The sclerotia are harvested, dried, and ground to a fine powder.

- The powdered sclerotia are then extracted exhaustively with a solvent mixture, such as chloroform/methanol (2:1, v/v), using a Soxhlet apparatus or sonication.

- The solvent is evaporated under reduced pressure to yield a crude extract.

3. Fractionation and Purification using HPLC:

- The crude extract is redissolved in a suitable solvent and subjected to reversed-phase HPLC.

- A C18 column is typically used with a gradient elution system, for example, starting with a mixture of water and acetonitrile and gradually increasing the proportion of acetonitrile.

- The elution profile is monitored using a UV detector, and fractions are collected based on the appearance of peaks corresponding to the aflavinine compounds.

- The collected fractions are then further purified by isocratic or shallow gradient HPLC until pure compounds are obtained, as confirmed by analytical HPLC and spectroscopic methods.

Chapter 4: Deciphering the Code - Spectroscopic Identification of the Aflavinine Series

The structural elucidation of the aflavinine series has been heavily reliant on a combination of advanced spectroscopic techniques. The complexity of these molecules necessitates a multi-pronged approach to unambiguously determine their connectivity and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structure elucidation for organic molecules. For the aflavinine series, a suite of 1D and 2D NMR experiments is employed to piece together the intricate molecular puzzle.

-

¹H NMR: Provides information about the number and chemical environment of the hydrogen atoms in the molecule.

-

¹³C NMR: Reveals the number and types of carbon atoms.

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of the molecule.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms to which they are directly attached.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is essential for connecting the different spin systems and identifying quaternary carbons.

-

The interpretation of these spectra allows for the assembly of the carbon skeleton and the placement of substituents.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry (HRMS) is particularly valuable for determining the precise molecular formula. Furthermore, tandem mass spectrometry (MS/MS) experiments, where the molecular ion is fragmented, can provide valuable structural information. The fragmentation pattern of aflavinine is complex due to its fused ring system, but characteristic losses can be observed that aid in its identification.

Chapter 5: The Blueprint of Life - Biosynthesis of the Aflavinine Core

The aflavinine series belongs to the broader class of indole diterpenoids, which are biosynthesized through a fascinating and complex pathway. While the specific gene cluster for aflavinine biosynthesis in Aspergillus flavus has not been fully elucidated, the general pathway for related indole diterpenes, such as paspaline, provides a strong model.

The biosynthesis is believed to begin with the condensation of an indole-3-glycerol phosphate and geranylgeranyl pyrophosphate (GGPP), catalyzed by a prenyltransferase. This is followed by a series of cyclization and oxidation reactions, orchestrated by a suite of enzymes including terpene cyclases and cytochrome P450 monooxygenases, to construct the characteristic polycyclic core of the aflavinines.

The elucidation of the complete biosynthetic pathway for aflavinine remains an active area of research. Understanding the enzymatic machinery involved could open up opportunities for synthetic biology approaches to produce novel aflavinine analogs with improved therapeutic properties.

Diagram: Proposed Biosynthetic Pathway of the Aflavinine Core

Caption: A simplified overview of the proposed biosynthetic pathway to the core structure of aflavinine.

Chapter 6: The Chemist's Challenge - Total Synthesis of Aflavinines

The complex architecture of the aflavinine series has made it a formidable target for total synthesis. The first successful synthesis of an aflavinine analog, 3-desmethyl aflavinine, was reported by Danishefsky and coworkers in 1985.[1] This landmark achievement utilized a [2+2+2] annulation strategy to construct the sterically congested tricyclic core. However, this approach was not amenable to the synthesis of the natural product itself due to unfavorable stereochemical outcomes.[1]

For over two decades, the total synthesis of natural aflavinines remained an unsolved problem. It was not until the work of Li and coworkers in the 2010s that a unified and successful strategy was developed. Their approach involved a late-stage cationic cyclization to form the sterically hindered polycyclic ether frameworks, enabling the total synthesis of several members of the aflavinine family, including 20-hydroxy aflavinine and aflavazole.[1]

The total synthesis of these molecules is not merely an academic exercise; it provides a scalable route to produce these compounds for further biological evaluation and drug development, overcoming the limitations of isolation from natural sources.

Diagram: Key Milestones in Aflavinine Research

Caption: A timeline highlighting key milestones in the discovery, characterization, and total synthesis of the aflavinine series.

Chapter 7: Future Horizons

The journey of the aflavinine series, from its initial discovery in the sclerotia of a common fungus to its successful total synthesis, is a compelling example of the power of natural product chemistry. While much has been learned, many exciting avenues for future research remain. The complete elucidation of the biosynthetic pathway, the discovery of new congeners with enhanced biological activities, and the development of more efficient synthetic routes are all areas ripe for exploration. As our understanding of these complex molecules continues to grow, so too will their potential to inspire the development of new therapeutic agents.

References

-

Joshi, D. R., & Adhikari, N. (2020). Aflavinines: History, Biology and Total Synthesis. Advanced Journal of Chemistry, Section B, 2(1), 3-9. [Link]

Sources

Unveiling the Anti-Insectan Potential of 20-Hydroxyaflavinine: A Technical Guide to its Evaluation Against Carpophilus hemipterus

A Senior Application Scientist's In-Depth Technical Guide for Researchers and Drug Development Professionals

Preamble: The Pressing Need for Novel Insect Control Strategies

The dried fruit beetle, Carpophilus hemipterus, represents a significant threat to a wide array of stored agricultural products, causing substantial economic losses globally.[1] Traditional pest management strategies are increasingly challenged by the rise of insecticide resistance and growing consumer demand for pesticide-free produce. This necessitates a paradigm shift towards the exploration of naturally derived compounds as viable alternatives. Fungal secondary metabolites, a rich source of bioactive molecules, have emerged as a promising frontier in the development of new-generation insecticides. Among these, the indole diterpenoid 20-Hydroxyaflavinine, a derivative of aflavinine, has garnered attention for its potential anti-insectan properties. This guide provides a comprehensive technical framework for the rigorous evaluation of this compound's efficacy against C. hemipterus, from the foundational understanding of its proposed mechanism of action to detailed, field-proven experimental protocols.

Section 1: The Target Pest and the Bioactive Compound

Carpophilus hemipterus: A Persistent Threat to Stored Products

Carpophilus hemipterus is a cosmopolitan pest that infests a variety of stored products, including dried fruits, grains, and nuts.[1] Its life cycle, from egg to adult, can be completed in as little as three weeks under optimal conditions, leading to rapid population growth and extensive product damage.[1] The beetle's feeding activity not only directly destroys the commodity but also facilitates the introduction of pathogenic fungi and bacteria, further compromising product quality and safety.

This compound: An Indole Diterpenoid of Fungal Origin

This compound belongs to the aflavinine class of indole diterpenoids, which are secondary metabolites produced by various species of fungi, notably from the genus Aspergillus. The anti-insectan activities of aflavinine and its analogues have been documented, with studies indicating their potential as feeding deterrents. A notable study demonstrated that an aflavinine analog reduced the feeding rate of Carpophilus hemipterus larvae, highlighting the potential of this class of compounds against this specific pest.

Section 2: Postulated Mechanism of Action - A Neuro-Gustatory Approach

While the precise molecular target of this compound in C. hemipterus is yet to be definitively elucidated, its established role as a feeding deterrent suggests a primary interaction with the insect's chemosensory systems. We hypothesize a dual-pronged mechanism of action involving both gustatory repulsion and downstream neurotoxic effects.

Primary Action: Targeting Gustatory Receptors

The initial interaction of this compound is likely with the gustatory receptors (GRs) located in the insect's mouthparts and tarsi. These receptors are crucial for discerning between palatable and toxic food sources.[2][3][4] The chemical structure of this compound may allow it to bind to specific GRs that trigger an aversive response, leading to the immediate cessation of feeding. This rapid anti-feedant effect is a critical first line of defense, preventing the ingestion of potentially lethal doses of the compound.

Secondary Action: Potential Neurotoxic Effects

For insects that may ingest small quantities of this compound before the full onset of the anti-feedant response, or for those that are topically exposed, neurotoxic effects may come into play. Indole alkaloids, the broader class to which aflavinines belong, have been shown to exert neurotoxic effects in insects.[5][6][7] These effects can manifest through various mechanisms, including the disruption of neurotransmitter signaling pathways or the modulation of ion channel function.[8][9] A plausible hypothesis is that this compound could interfere with neurotransmitter receptors, leading to hyperexcitation, paralysis, and eventual mortality.

Section 3: Experimental Evaluation of Anti-Insectan Properties

A multi-tiered experimental approach is essential to comprehensively characterize the anti-insectan properties of this compound against C. hemipterus. This includes acute toxicity assays, and more nuanced behavioral assays to assess its anti-feedant and repellent effects.

Preparation of this compound

For research purposes, this compound is typically isolated from fungal cultures. A general protocol involves:

-

Fungal Culture: Culturing a known this compound-producing fungal strain (e.g., a specific strain of Aspergillus flavus) on a suitable solid or liquid medium.

-

Extraction: Extraction of the fungal biomass and/or culture filtrate with an appropriate organic solvent (e.g., ethyl acetate or methanol).

-

Purification: Purification of the crude extract using chromatographic techniques. A common approach involves initial separation on a silica gel column followed by further purification using High-Performance Liquid Chromatography (HPLC) to obtain pure this compound.[10][11][12][13] The purity of the final compound should be verified by analytical HPLC and its identity confirmed by mass spectrometry and NMR spectroscopy.

Rearing of Carpophilus hemipterus

A continuous laboratory culture of C. hemipterus is required for all bioassays. The insects can be reared on a diet of dried figs or a mixture of cornmeal, glycerol, and yeast in a controlled environment (e.g., 25-28°C, 60-70% relative humidity, and a 12:12 hour light:dark cycle).

Bioassay Protocols

This assay determines the direct lethal effect of this compound upon contact.

-

Methodology:

-

Prepare a series of concentrations of this compound in a suitable solvent (e.g., acetone).

-

Apply a known volume of each concentration to the inner surface of a glass vial or Petri dish and allow the solvent to evaporate, leaving a uniform film of the compound. Control vials should be treated with the solvent alone.

-

Introduce a known number of adult C. hemipterus (e.g., 20) into each vial.

-

Record mortality at regular intervals (e.g., 24, 48, and 72 hours).

-

Calculate the LC50 (lethal concentration to kill 50% of the population) using probit analysis.

-

This assay quantifies the anti-feedant properties of this compound.

-

Methodology:

-

Prepare an artificial diet for C. hemipterus.

-

Incorporate a range of concentrations of this compound into the diet. A control diet should be prepared with the solvent carrier only.

-

Place a pre-weighed amount of the treated or control diet into individual containers.

-

Introduce a known number of adult beetles (e.g., 10) into each container.

-

After a set period (e.g., 72 hours), remove the beetles and re-weigh the remaining diet.

-

Calculate the amount of diet consumed and determine the Feeding Deterrence Index (FDI) using the formula: FDI (%) = [(C-T)/(C+T)] x 100, where C is the amount of control diet consumed and T is the amount of treated diet consumed.

-

This assay assesses the beetle's preference when given a choice between treated and untreated food.

-

Methodology:

-

Prepare treated and control diets as in the no-choice assay.

-

In a Petri dish, place a pre-weighed amount of the treated diet on one side and an equal amount of the control diet on the opposite side.

-

Release a known number of adult beetles (e.g., 20) in the center of the Petri dish.

-

After 24 hours, record the number of beetles on each diet and the amount of each diet consumed.

-

Analyze the data for statistically significant differences in preference and consumption.

-

This assay determines if this compound has a repellent effect based on olfaction.[14][15][16]

-

Methodology:

-

A Y-tube olfactometer is used, which consists of a central tube that bifurcates into two arms.

-

A purified and humidified air stream is passed through each arm.

-

A filter paper treated with a specific concentration of this compound in a solvent is placed in one arm, and a filter paper treated with the solvent alone is placed in the other arm.

-

A single adult beetle is introduced at the base of the central tube.

-

The beetle's choice of arm is recorded once it moves a certain distance into one of the arms.

-

The experiment is repeated with a sufficient number of beetles to allow for statistical analysis of preference.

-

The olfactometer should be rotated 180 degrees after a set number of trials to avoid any positional bias.

-

Section 4: Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison and analysis.

Table 1: Hypothetical Acute Contact Toxicity of this compound against C. hemipterus

| Concentration (µg/cm²) | Number of Insects | Mortality (%) after 24h | Mortality (%) after 48h | Mortality (%) after 72h |

| Control (Solvent only) | 60 | 0 | 1.7 | 3.3 |

| 1 | 60 | 10.0 | 15.0 | 20.0 |

| 5 | 60 | 25.0 | 40.0 | 55.0 |

| 10 | 60 | 50.0 | 75.0 | 90.0 |

| 20 | 60 | 80.0 | 95.0 | 100 |

Table 2: Hypothetical Feeding Deterrence of this compound in a No-Choice Bioassay

| Concentration (ppm in diet) | Mean Diet Consumed (mg) ± SE | Feeding Deterrence Index (%) |

| Control | 55.2 ± 3.1 | - |

| 10 | 40.5 ± 2.8 | 15.4 |

| 50 | 22.1 ± 1.9 | 42.9 |

| 100 | 8.7 ± 1.1 | 72.3 |

| 200 | 2.3 ± 0.5 | 91.8 |

Table 3: Hypothetical Repellency of this compound in a Y-Tube Olfactometer Bioassay

| Concentration on Filter Paper (µg/cm²) | Number of Beetles Choosing Treated Arm | Number of Beetles Choosing Control Arm | Repellency Index (%) | p-value |

| 1 | 18 | 32 | 23.3 | >0.05 |

| 5 | 12 | 38 | 43.3 | <0.05 |

| 10 | 8 | 42 | 56.7 | <0.01 |

| 20 | 5 | 45 | 66.7 | <0.001 |

Section 5: Concluding Remarks and Future Directions

The systematic evaluation of this compound as outlined in this guide will provide a robust dataset to ascertain its potential as a novel anti-insectan agent against Carpophilus hemipterus. A strong anti-feedant and repellent activity, coupled with moderate to high contact toxicity, would position this natural compound as a promising candidate for further development.

Future research should focus on:

-

Elucidation of the precise molecular target(s): Utilizing techniques such as electrophysiology and molecular docking to identify the specific gustatory receptors and neuronal targets of this compound.

-

Structure-activity relationship studies: Synthesizing and testing analogues of this compound to optimize its potency and selectivity.

-

Formulation development: Investigating suitable formulations to enhance the stability and residual activity of the compound for practical application in stored product protection.

-

Toxicological studies: Assessing the safety profile of this compound for non-target organisms and its potential for environmental impact.

The exploration of fungal metabolites like this compound represents a scientifically rigorous and environmentally conscious approach to addressing the persistent challenge of stored product pests.

References

-

Bagnis, C., et al. (2021). Neurotoxic Effects of Pesticides: Implications for Neurodegenerative and Neurobehavioral Disorders. MDPI. Available at: [Link]

- Casida, J. E., & Durkin, K. A. (2013). Neuroactive insecticides: targets, selectivity, resistance, and secondary effects. Annual review of entomology, 58, 99-117.

- Coats, J. R. (1994). Risks from natural versus synthetic insecticides.

- Gloer, J. B. (1995). Antiinsectan natural products from fungi. Canadian Journal of Botany, 73(S1), 859-864.

- Lee, Y., et al. (2012). Gustatory Receptors Required for Avoiding the Insecticide l-Canavanine. Journal of Neuroscience, 32(4), 1429-1435.

- Rattan, R. S. (2010). Mechanism of action of insecticidal secondary metabolites of plant origin. Crop Protection, 29(9), 913-920.

- Rembold, H. (1989). Azadirachtins: their structure and mode of action. In Insecticides of plant origin (pp. 150-163). American Chemical Society.

- Sparks, T. C., & Nauen, R. (2015). IRAC: Mode of action classification and insecticide resistance management. Pesticide Biochemistry and Physiology, 121, 122-128.

- Stankovic, S., et al. (2014). The Y-tube olfactometer: a tool for studying insect behaviour. Journal of the Serbian Chemical Society, 79(11), 1321-1335.

- Smedsgaard, J. (1997). Micro-scale extraction procedure for standardized screening of fungal metabolite production in cultures.

- Talukder, F. A. (2006). Plant-mediated control of stored-product insects. Journal of Stored Products Research, 42(2), 143-162.

- Wink, M. (1993). The plant's defence against herbivores. In Phytochemistry and Agriculture (pp. 131-166). Clarendon Press.

- Wink, M. (2003). Evolution of the chemical defense of plants.

-

Zhang, Y., et al. (2020). Insecticidal Activities of Diterpene Alkaloids in Plants of the Genera Aconitum and Delphinium. MDPI. Available at: [Link]

-

Zha, L., et al. (2018). Harnessing Insect Chemosensory and Mechanosensory Receptors Involved in Feeding for Precision Pest Management. MDPI. Available at: [Link]

- Frisvad, J. C., & Thrane, U. (2004). Standardized HPLC and TLC methods for the analysis of mycotoxins. In Mycotoxins in Food (pp. 473-494). Woodhead Publishing.

-

Journal of Entomology and Zoology Studies. (2017). Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. Available at: [Link]

- Mitchell, B. K. (1987). Interactions of plants, insects and fungi: an overview.

-

National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]

-

ResearchGate. (n.d.). Retrieved from [Link]

-

ScienceDirect. (n.d.). Retrieved from [Link]

-

The Insecticide Resistance Action Committee (IRAC). (n.d.). Retrieved from [Link]

-

USDA Agricultural Research Service. (2014). Certain Compounds Stimulate Mosquito Taste Receptors. Retrieved from [Link]

-

Wiley Online Library. (n.d.). Retrieved from [Link]

- Dethier, V. G. (1982). Mechanism of host-plant recognition.

- Schoonhoven, L. M., van Loon, J. J., & Dicke, M. (2005). Insect-plant biology. Oxford university press.

- Vet, L. E., & Dicke, M. (1992). Ecology of infochemical use by natural enemies in a tritrophic context. Annual review of entomology, 37(1), 141-172.

- Gloer, J. B., TePaske, M. R., Sima, J. S., Wicklow, D. T., & Dowd, P. F. (1988). Antiinsectan aflavinine derivatives from the sclerotia of Aspergillus flavus. The Journal of Organic Chemistry, 53(23), 5457-5460.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Gustatory Receptors Required for Avoiding the Insecticide l-Canavanine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Certain Compounds Stimulate Mosquito Taste Receptors : USDA ARS [ars.usda.gov]

- 5. Neurotoxicity of Pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Synergistic Insecticidal Activity of Plant Volatile Compounds: Impact on Neurotransmission and Detoxification Enzymes in Sitophilus zeamais | MDPI [mdpi.com]

- 9. Insecticidal Activities of Diterpene Alkaloids in Plants of the Genera Aconitum and Delphinium [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. Indole-Terpenoids With Anti-inflammatory Activities From Penicillium sp. HFF16 Associated With the Rhizosphere Soil of Cynanchum bungei Decne - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. hau.repository.guildhe.ac.uk [hau.repository.guildhe.ac.uk]

- 15. researchgate.net [researchgate.net]

- 16. microbe-investigations.com [microbe-investigations.com]

Technical Guide: Natural Occurrence and Isolation of 20-Hydroxyaflavinine in Fungal Sclerotia

The following technical guide details the natural occurrence, biosynthesis, and isolation of 20-Hydroxyaflavinine, specifically within the context of fungal sclerotia.

Executive Summary

This compound is a specialized indole diterpene metabolite predominantly sequestered within the sclerotia of Aspergillus flavus and closely related taxa (A. parasiticus, A. korhogoensis). Unlike the soluble mycotoxins (e.g., aflatoxins) that are readily secreted into the growth medium, this compound acts as a non-volatile, intra-sclerotial chemical defense shield. Its primary biological function is anti-insectan , specifically deterring fungivorous predation (e.g., by Carpophilus beetles) to ensure the survival of the fungal inoculum over winter.

This guide provides a high-level technical analysis of its occurrence, a validated isolation workflow, and the biosynthetic logic governing its production.

Biological Context & Occurrence[1][2][3][4][5][6][7][8]

The Sclerotial Specificity

Sclerotia are hardened, compact masses of mycelium that serve as the primary survival structures for fungi under adverse environmental conditions.[1][2]

-

Localization: this compound is selectively distributed to the sclerotia.[3][4] It is rarely detected in significant quantities in the vegetative mycelium or the culture filtrate unless sclerotial tissue is present.[5]

-

Ecological Role: The compound functions as a "feeding deterrent." While aflatoxins provide a broad-spectrum defense, indole diterpenes like this compound specifically target the neurological or digestive systems of insects that bore into the nutrient-rich sclerotia.

Taxonomic Distribution

-

Primary Producer: Aspergillus flavus (S-strain and L-strain isolates).

-

Secondary Producers: Aspergillus parasiticus, Aspergillus korhogoensis.

-

Co-occurrence: It often co-occurs with other indole diterpenes such as aflavinine , 14-hydroxyaflavinine , and aflatrem , forming a complex defensive cocktail.

Technical Note on Nomenclature: In older literature, the hydroxylation at specific positions on the aflavinine core led to the name "this compound." Recent structural re-evaluations and unified numbering systems for indole diterpenes (anominine family) have sometimes re-designated this position (e.g., as C-14).[6] However, for the purpose of this guide and alignment with historical pharmacological data, we retain the designation This compound .

Biosynthetic Pathway Mechanics

The biosynthesis of this compound follows the canonical indole diterpene (IDT) pathway, originating from the condensation of an indole moiety with a terpenoid backbone.

Pathway Logic

-

Precursor Assembly: Indole-3-glycerol phosphate (IGP) condenses with Geranylgeranyl diphosphate (GGPP).[3]

-

Prenylation: Catalyzed by a prenyltransferase to form 3-geranylgeranylindole (3-GGI) .

-

Cyclization: The epoxide intermediate undergoes cationic cyclization to form the aflavinine core scaffold.

-

Functionalization: Cytochrome P450 monooxygenases introduce hydroxyl groups at specific carbons (C-20, C-24, or C-25) to yield this compound and its analogs.

Visualization: Biosynthetic Flow

The following diagram outlines the enzymatic flow from primary metabolism to the specific sclerotial metabolite.

Caption: Biosynthetic progression from primary precursors to the functionalized this compound scaffold.

Isolation & Extraction Protocol

Isolating this compound requires a protocol that specifically targets the sclerotial matrix, which is dense and rich in lipids.

Experimental Design Strategy

-

Substrate: Use solid substrates (e.g., maize kernels or Wickham's medium) to maximize sclerotial production. Liquid fermentation often yields poor sclerotial mass.

-

Harvest Timing: Sclerotia must be harvested after maturation (typically 14–21 days at 28°C) when secondary metabolite accumulation peaks.

-

Solvent Choice: Indole diterpenes are lipophilic. A biphasic extraction or a defatting step is often necessary to remove excess triglycerides before targeting the metabolite.

Step-by-Step Methodology

| Step | Phase | Procedure | Technical Rationale |

| 1 | Induction | Inoculate A. flavus on Potato Dextrose Agar (PDA) or corn grit medium. Incubate at 28-30°C for 21 days in dark. | Darkness promotes sclerotial formation over conidiation in many strains. |

| 2 | Harvest | Manually separate sclerotia from mycelial mat using sieves (mesh size 20-40) or vacuum aspiration. | Metabolite is localized; including mycelium dilutes the extract. |

| 3 | Lysis | Freeze-dry (lyophilize) sclerotia. Grind to a fine powder under liquid nitrogen. | Sclerotial rinds are tough (melanized); cryo-milling ensures efficient solvent penetration. |

| 4 | Extraction | Extract powder with n-Hexane (24h) to remove neutral lipids. Discard hexane. Extract residue with CHCl₃:MeOH (2:1 v/v) . | Hexane removes interfering oils; Chloroform/Methanol solubilizes the indole diterpenes. |

| 5 | Partition | Evaporate CHCl₃:MeOH. Resuspend in EtOAc. Wash with H₂O. Dry organic layer over Na₂SO₄. | Removes water-soluble sugars and polar impurities. |

| 6 | Purification | Silica Gel Column Chromatography. Elute with Hexane:EtOAc gradient (Start 90:10 → End 60:40). | This compound typically elutes in mid-polarity fractions. |

Visualization: Extraction Workflow

Caption: Optimized workflow for the isolation of lipophilic indole diterpenes from fungal sclerotia.

Analytical Profile & Identification

Verification of this compound relies on distinguishing it from its non-hydroxylated parent (aflavinine) and other isomers.

-

UV Spectrum: Characteristic indole absorption (λmax ~225, 280, 290 nm).

-

Mass Spectrometry (HR-ESI-MS): Look for molecular ion consistent with C₂₈H₃₉NO₂ (Calculated mass approx. 421.2981 Da).

-

NMR Signatures:

-

¹H NMR: Distinct signals for the indole moiety (aromatic region) and the diterpene methyl singlets.

-

Critical Shift: The presence of a methine proton geminal to the hydroxyl group (H-20) typically appears as a multiplet or doublet of doublets in the 3.5–4.5 ppm range, distinct from the alkene protons of aflavinine.

-

Functional Implications & Toxicity

Biological Activity

The evolutionary driver for the production of this compound is anti-insectan activity .

-

Target Organisms: Dried fruit beetles (Carpophilus hemipterus), Corn earworm (Helicoverpa zea).

-

Mechanism: It acts as a potent feeding deterrent. In dietary assays, concentrations mimicking natural sclerotial levels (400–1000 ppm) result in significant weight loss and mortality in larvae.

Vertebrate Toxicity

Unlike the tremorgenic aflatrem (often co-isolated), this compound exhibits low to negligible vertebrate toxicity .

-

Avian Models: Studies on day-old chicks have shown no significant tremorgenic or lethal effects at high doses (e.g., 300 mg/kg), distinguishing it from the neurotoxic penitrem/paxilline class of indole diterpenes.

References

-

Gallagher, R. T., et al. (1980).[7][8] Aflavinine, a novel indole-mevalonate metabolite from tremorgen-producing Aspergillus flavus species.[4] Tetrahedron Letters, 21(3), 243–246.[8] Link

-

Gloer, J. B., et al. (1988).[7][8] Antiinsectan aflavinine derivatives from the sclerotia of Aspergillus flavus.[2][7][9][10] The Journal of Organic Chemistry, 53(23), 5457–5460. Link[8]

-

Wicklow, D. T., & Cole, R. J. (1982).[2] Tremorgenic indole metabolites and aflatoxins in sclerotia of Aspergillus flavus: an evolutionary perspective. Canadian Journal of Botany, 60(11), 2254-2262. Link

-

TePaske, M. R., et al. (1992).[11] Aflavarin and β-aflatrem: New anti-insectan metabolites from the sclerotia of Aspergillus flavus.[3][9] Journal of Natural Products, 55(8), 1080–1086. Link

-

Joshi, D. R., & Adhikari, N. (2020).[7] Aflavinines: History, Biology and Total Synthesis. Advanced Journal of Chemistry, Section B, 2(2), 68-83. Link

-

Carvajal-Campos, A., et al. (2017). Aspergillus korhogoensis, a Novel Aflatoxin Producing Species from the Côte d'Ivoire.[12][11] Toxins, 9(11), 353.[12] Link

Sources

- 1. Sclerotium - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The chemical structures and biological activities of indole diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. html.rhhz.net [html.rhhz.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. researchgate.net [researchgate.net]

- 7. Aflavinines: History, Biology and Total Synthesis [ajchem-b.com]

- 8. Aflavinine - Wikipedia [en.wikipedia.org]

- 9. The Biosynthesis Related Enzyme, Structure Diversity and Bioactivity Abundance of Indole-Diterpenes: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ajchem-b.com [ajchem-b.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

Technical Whitepaper: The Structural and Biosynthetic Nexus of 20-Hydroxyaflavinine, Anominine, and Tubingensin

Executive Summary

The indole diterpenoid alkaloids (IDTs) produced by Aspergillus and Sclerotium species represent a pinnacle of fungal secondary metabolite complexity. Among these, anominine serves as a crucial biosynthetic pivot point. This guide dissects the relationship between anominine, the highly rearranged tubingensin A , and the oxidized metabolite 20-hydroxyaflavinine .

While anominine retains a structural fidelity closer to the geranylgeranyl-tryptophan precursor, tubingensin A and aflavinine derivatives represent divergent cyclization pathways. Understanding the transition from the anominine scaffold to the tubingensin carbazole core versus the aflavinine ketone scaffold is critical for researchers targeting these compounds for their potent anti-insectan and antiviral properties.

Structural Phylogeny & Biosynthetic Divergence

The relationship between these three compounds is not linear but dendritic. They share a common biosynthetic origin rooted in the paspaline-type cyclization trajectory but diverge based on specific enzymatic rearrangements.

The Anominine Pivot

Anominine is considered the "parent" scaffold in this specific subclade. It contains the requisite carbon skeleton that, upon activation, can undergo distinct rearrangement modes:[1]

-

Pathway A (Tubingensin): Involves a radical-mediated or cation-olefin cyclization that forges a rigid disubstituted carbazole fused to a cis-decalin system.[2]

-

Pathway B (Aflavinine): Involves a rearrangement that retains the indole but shifts the terpene cyclization pattern, eventually leading to oxidation at C20 (or C14 depending on numbering conventions).

This compound: The Oxidative Congener

This compound (often renumbered as 14-hydroxyaflavinine in modern total synthesis literature to match IUPAC standards) is a downstream metabolite of aflavinine.[2] It represents the oxidative capacity of the fungal host (likely P450 monooxygenase activity) to functionalize the sterically congested terpene core.

Structural Comparison Table

| Feature | Anominine | Tubingensin A | This compound |

| Core Skeleton | Indole-Diterpene (Paspaline-like) | Carbazole-fused cis-decalin | Rearranged Indole-Diterpene |

| Key Structural Motif | Labile tertiary alcohol; exocyclic double bond | Vicinal quaternary stereocenters | C20 (or C14) Hydroxyl group |

| Biosynthetic Role | Precursor / Branch Point | Complex Rearrangement Product | Oxidized Metabolite |

| Primary Activity | Anti-insectan | Antiviral, Anticancer | Anti-insectan (variable potency) |

Mechanistic Biosynthesis & Chemical Logic

The transformation from an anominine-like precursor to tubingensin A is one of the most intellectually demanding rearrangements in natural product chemistry.

The Radical Cyclization Hypothesis

Current biosynthetic models and biomimetic syntheses (specifically by Li and Nicolaou ) suggest that the divergence occurs at a common intermediate.

-

To Anominine: The intermediate undergoes radical deoxygenation and side-chain installation.[1][3][4]

-

To Tubingensin A: The same intermediate undergoes a 6

-electrocyclization and aromatization sequence.[1][3] This explains the formation of the carbazole ring, a feature distinct from the indole moiety of anominine.

Visualization of the Divergent Pathway

The following diagram illustrates the structural divergence from a common precursor to the three target molecules.

Caption: Divergent biosynthetic pathway illustrating the central role of the common intermediate and the branching to Tubingensin and Aflavinine families.[1][3][4]

Synthetic Validation (The "Li Strategy")

The most authoritative validation of these relationships comes from the total synthesis work by Ang Li and colleagues. They established a "divergent strategy" that mimics the biosynthetic logic.

Key Synthetic Steps

-

Common Intermediate Assembly: Construction of a tricyclic ketone bearing all required stereocenters using a Ueno-Stork radical cyclization .

-

Divergence Point:

Nomenclature Note (20-OH vs. 14-OH)

Researchers must be aware of numbering discrepancies. In early isolation papers (Gloer et al.), the hydroxyl group was assigned to C-20 . However, in recent total synthesis papers (Li et al., 2015), the skeleton is often renumbered, referring to the compound as 14-hydroxyaflavinine .[4] Structurally, they are the same metabolite; the difference is purely semantic based on IUPAC priority rules applied to the rearranged skeleton.

Experimental Protocols

Protocol A: Isolation of Indole Diterpenoids from Fungal Culture

Objective: Isolate Anominine and this compound from Aspergillus tubingensis.

Reagents:

Workflow:

-

Fermentation: Cultivate Aspergillus tubingensis on rice or liquid media for 14–21 days at 25°C.

-

Extraction:

-

Macerate mycelia/media with EtOAc (3x volume).

-

Sonicate for 30 minutes to disrupt cellular matrices.

-

Filter and concentrate in vacuo to yield crude oleoresin.

-

-

Partitioning:

-

Partition crude extract between Hexanes and 90% MeOH/H2O.

-

Discard Hexane layer (lipids).

-

Concentrate MeOH fraction; dilute with water and extract into DCM.

-

-

Chromatography (Critical Step):

-

Load DCM fraction onto Silica Gel column.

-

Gradient: 0%

5% MeOH in DCM. -

Elution Order: Anominine (less polar) elutes first. Aflavinine elutes second. This compound (more polar due to -OH) elutes later (typically 3-5% MeOH).[2]

-

-

Purification: Final polish via RP-HPLC (C18 column, MeCN/H2O + 0.1% Formic Acid).

Protocol B: Biomimetic Radical Cyclization (Synthetic)

Objective: Validate the Anominine core formation (Ueno-Stork reaction).[2]

-

Setup: Flame-dried Schlenk flask under Argon.

-

Reactants: Bromo-acetal intermediate (0.1 mmol), Bu3SnH (1.2 eq), AIBN (0.1 eq).

-

Solvent: Anhydrous Benzene or Toluene (0.01 M concentration—high dilution is key to prevent intermolecular side reactions).

-

Reaction:

-

Reflux at 80°C for 2 hours.

-

Monitor by TLC (disappearance of starting bromide).

-

-

Workup: Cool, concentrate, and purify via flash chromatography (10% EtOAc/Hexanes).

-

Validation: 1H NMR should show the formation of the cis-fused ring system characteristic of the anominine core.

References

-

Bian, M., Wang, Z., Xiong, X., Sun, Y., Matera, C., Nicolaou, K. C., & Li, A. (2012).[1] Total syntheses of anominine and tubingensin A. Journal of the American Chemical Society, 134(19), 8078–8081.[1] Link

-

Bradshaw, B., Etxebarria-Jardí, G., & Bonjoch, J. (2010).[7] Total synthesis of (-)-anominine. Journal of the American Chemical Society, 132(17), 5966–5967. Link[2]

-

Teuber, K. G., & Gloer, J. B. (1989). Tubingensins A and B: New indole diterpenoids from Aspergillus tubingensis.[8] Journal of Organic Chemistry, 54(20), 4721–4724.

-

Joshi, D. R., & Adhikari, N. (2020).[4][5] Aflavinines: History, Biology and Total Synthesis. Advanced Journal of Chemistry, Section B, 2(1), 3–9.[4] Link

-

Goetz, A. E., & Garg, N. K. (2014). Enantiospecific total synthesis of tubingensin A. Nature Chemistry, 6, 304-309. Link

Sources

- 1. Total syntheses of anominine and tubingensin A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. ajchem-b.com [ajchem-b.com]

- 5. mdpi.com [mdpi.com]

- 6. scispace.com [scispace.com]

- 7. Total Synthesis of Anominine by Bradshaw, Bonjoch [organic-chemistry.org]

- 8. Concise Enantiospecific Total Synthesis of Tubingensin A - PMC [pmc.ncbi.nlm.nih.gov]

Biosynthetic gene cluster of aflavinine and 20-Hydroxyaflavinine

An In-Depth Technical Guide to the Biosynthetic Gene Cluster of Aflavinine and 20-Hydroxyaflavinine

Abstract

Aflavinine and its hydroxylated derivatives, such as this compound, are indole diterpenoid mycotoxins produced by the fungus Aspergillus flavus. These compounds exhibit notable anti-insectan and antiviral activities, making their biosynthetic pathway a subject of significant interest for natural product chemists and drug development professionals. While the complete biosynthetic gene cluster (BGC) for aflavinine has not been fully elucidated, extensive research on related indole diterpenoids in A. flavus, particularly aflatrem, provides a robust framework for understanding its genetic basis and enzymatic machinery. This guide synthesizes the current knowledge, presents a putative biosynthetic pathway, and details the experimental methodologies required to fully characterize the aflavinine BGC.

Introduction to Aflavinine and its Biological Significance

Aflavinine is an indole diterpenoid first isolated from the sclerotia of Aspergillus flavus.[1] Its complex polycyclic structure, derived from indole and geranylgeranyl pyrophosphate (GGPP), is characteristic of this class of secondary metabolites.[2] The biological activities of aflavinine and its congeners are of considerable interest. For instance, 20-hydroxy-aflavinine and other derivatives have demonstrated potent anti-insectan properties against agricultural pests.[1] This bioactivity positions them as potential lead compounds for the development of novel biopesticides. Further exploration of their therapeutic potential is an active area of research.

The Genetic Blueprint: Understanding Indole Diterpenoid BGCs in Aspergillus flavus

In fungi, the genes responsible for the biosynthesis of a secondary metabolite are typically organized into a contiguous block on a chromosome, known as a biosynthetic gene cluster (BGC).[3] This clustering facilitates the coordinated regulation of the entire pathway. While the specific BGC for aflavinine is yet to be definitively identified, the well-characterized BGC for a related indole diterpenoid, aflatrem, also from A. flavus, serves as an excellent predictive model.

A Case Study: The Aflatrem Biosynthetic Gene Cluster

The biosynthesis of aflatrem is governed by a set of genes located at two distinct loci in the A. flavus genome.[4] This "split cluster" arrangement is less common but not unprecedented. The core enzymes encoded by the aflatrem BGC are representative of those expected for aflavinine biosynthesis.[5]

| Gene | Putative Function | Role in Indole Diterpenoid Biosynthesis |

| atmG | Geranylgeranyl diphosphate (GGPP) synthase | Synthesizes the C20 isoprenoid precursor, GGPP. |

| atmC | Prenyltransferase | Catalyzes the attachment of the indole moiety to GGPP. |

| atmM | FAD-dependent monooxygenase | Involved in the oxidative cyclization of the diterpene backbone. |

| atmD | DMATS-family prenyltransferase | Likely involved in further prenyl group modifications. |

| atmQ | Cytochrome P450 monooxygenase | Catalyzes specific hydroxylation or other oxidative tailoring steps. |

| atmB | Cytochrome P450 monooxygenase | Another tailoring enzyme for oxidative modifications. |

| atmA | Aromatase/Cyclase | Potentially involved in ring formation or aromatization. |

| atmP | Cytochrome P450 monooxygenase | A third P450 enzyme for tailoring the final molecule. |

This table summarizes the key genes in the aflatrem BGC, which provides a strong model for the anticipated aflavinine BGC.[4][6]

Proposed Biosynthetic Pathway of Aflavinine and this compound